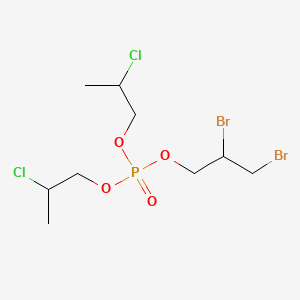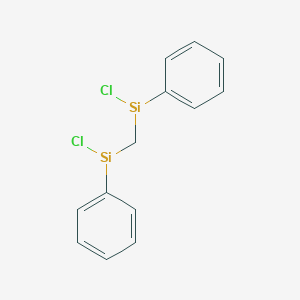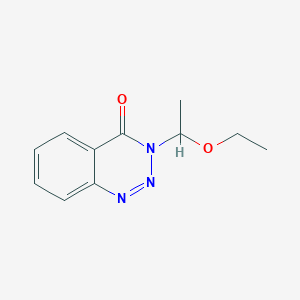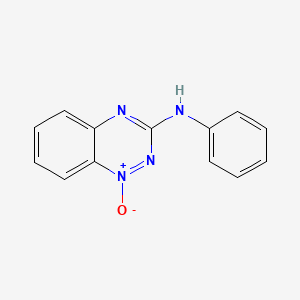![molecular formula C44H52O8 B14300355 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate] CAS No. 113267-33-7](/img/structure/B14300355.png)
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: is an organic compound that belongs to the class of aromatic esters. This compound is characterized by its complex structure, which includes a benzyl group, a phenylene group, and octyloxybenzoate moieties. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate] typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Benzyloxycarbonyl Intermediate: This step involves the reaction of benzyl alcohol with phosgene to form benzyloxycarbonyl chloride.
Coupling with 1,4-Phenylene Bis[4-(octyloxy)benzoate]: The benzyloxycarbonyl chloride is then reacted with 1,4-phenylene bis[4-(octyloxy)benzoate] in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives, depending on the substituent introduced.
Scientific Research Applications
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate] involves its interaction with specific molecular targets. The compound can interact with aromatic rings and ester groups in biological molecules, potentially affecting their function. The pathways involved may include:
Binding to Proteins: The compound can form non-covalent interactions with proteins, potentially altering their activity.
Interaction with Lipid Membranes: The octyloxy groups can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]: can be compared with other similar compounds, such as:
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(hexyloxy)benzoate]: Similar structure but with hexyloxy groups instead of octyloxy groups.
2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(decyloxy)benzoate]: Similar structure but with decyloxy groups instead of octyloxy groups.
The uniqueness of 2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]
Properties
CAS No. |
113267-33-7 |
|---|---|
Molecular Formula |
C44H52O8 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
benzyl 2,5-bis[(4-octoxybenzoyl)oxy]benzoate |
InChI |
InChI=1S/C44H52O8/c1-3-5-7-9-11-16-30-48-37-24-20-35(21-25-37)42(45)51-39-28-29-41(40(32-39)44(47)50-33-34-18-14-13-15-19-34)52-43(46)36-22-26-38(27-23-36)49-31-17-12-10-8-6-4-2/h13-15,18-29,32H,3-12,16-17,30-31,33H2,1-2H3 |
InChI Key |
PCVAMGATFGPTMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)



![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)


![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)

